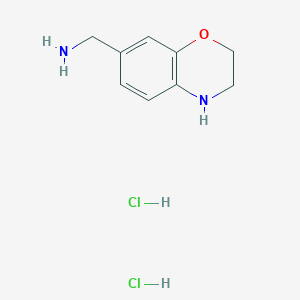

(3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

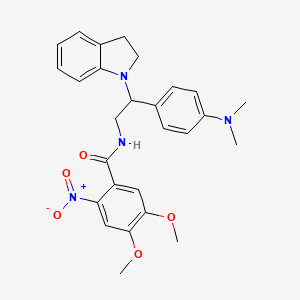

“(3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanamine dihydrochloride” is a chemical compound with the CAS number 2225146-99-4 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 1,4-benzoxazine fused heterocycles has been reviewed . The most convenient and commonly used method for the synthesis of 1,4-benzoxazinones has been reported by Shridhar et al . Another strategy involves reduction of nitro ethers with Fe/AcOH and Zn/NH4Cl, which gives the desired benzoxazinones in moderate yields .

Molecular Structure Analysis

The IUPAC name of this compound is (3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanamine dihydrochloride . The InChI code is 1S/C9H12N2O.2ClH/c10-6-7-1-2-8-9(5-7)12-4-3-11-8;;/h1-2,5,11H,3-4,6,10H2;2*1H .

Chemical Reactions Analysis

The use of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .

Physical and Chemical Properties Analysis

The molecular weight of this compound is 237.13 . It is a powder at room temperature .

Scientific Research Applications

Allelochemicals in Agriculture

Benzoxazinones, like DIBOA and DIMBOA, have been identified in plants belonging to the Poaceae family and exhibit a range of biological properties, including phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal effects. These compounds, their metabolism, detoxification mechanisms, and degradation have significant potential agronomic utility. Research has focused on synthetic methods for obtaining these compounds due to their role in enhancing crop protection and understanding plant defense mechanisms against pests and diseases (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).

Polymer Science

Benzoxazines, including derivatives of the (3,4-dihydro-2H-1,4-benzoxazin-7-yl) structure, have practical applications beyond their use as monomers for polybenzoxazine resins. They have shown potential as luminescent materials, ligands for cations, and reducing agents for precious metal ions. This highlights the versatility of benzoxazines in developing novel materials with unique properties for industrial applications (Wattanathana, Veranitisagul, Koonsaeng, & Laobuthee, 2017).

Antimicrobial and Antioxidant Properties

Some benzoxazinyl pyrazolone arylidenes have been synthesized and evaluated for their potent antimicrobial and antioxidant activities. This research demonstrates the potential of benzoxazinone derivatives in developing new antimicrobial agents, offering a pathway for novel drug discovery and development in pharmaceutical sciences (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Ecological and Bioactivity Roles

The bioactivity and ecological roles of benzoxazinones, including their degradation products, have been extensively studied. These compounds have been used as leads for natural herbicide models and have implications in understanding the chemical defense mechanisms of benzoxazinone-producing plants. The versatility and relative simplicity of the benzoxazinone skeleton make these compounds promising sources of bioactive materials (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

Energy Applications

Research into sulfonic acid-containing polybenzoxazine for proton exchange membranes in direct methanol fuel cells illustrates the innovative use of benzoxazine derivatives in energy technology. Such developments indicate the potential of these compounds in enhancing the efficiency and performance of fuel cells, contributing to the advancement of sustainable energy technologies (Yao, Yan, Ding, Lu, Dong, Ishida, Litt, & Zhu, 2014).

Safety and Hazards

Properties

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazin-7-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.2ClH/c10-6-7-1-2-8-9(5-7)12-4-3-11-8;;/h1-2,5,11H,3-4,6,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOLQFLEUMEAAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=CC(=C2)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1,4-dihydropyrrolo[2',3',4,5]pyrano[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2593627.png)

![2-cyclohexyl-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2593632.png)

![2-(benzylthio)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2593636.png)

![Methyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2593642.png)

![4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B2593647.png)

![[6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid](/img/structure/B2593648.png)

![Methyl 4-[4-(4-methoxybenzoyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2593650.png)